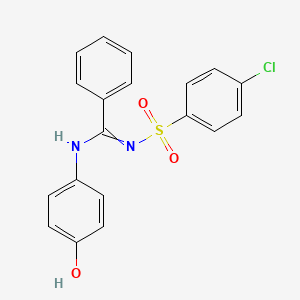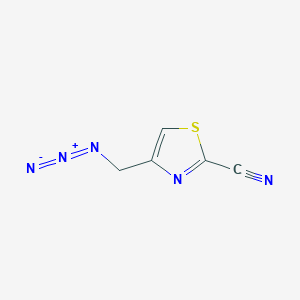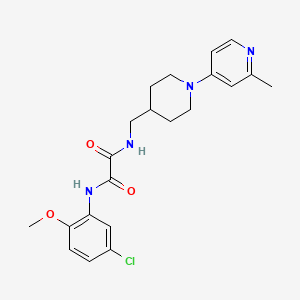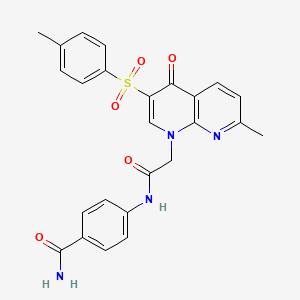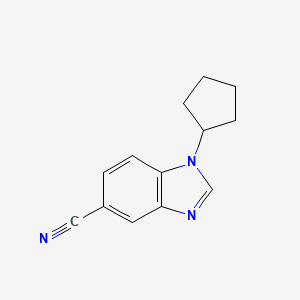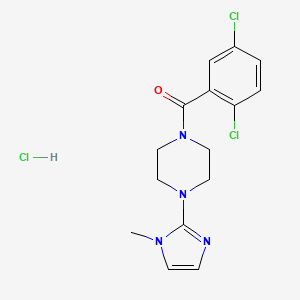
(2,5-dichlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multiple steps including amidation, Friedel-Crafts acylation, and hydration processes. For example, the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride utilized piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials, achieving an overall yield of 62.4% and was characterized with 1H NMR techniques (Zheng Rui, 2010).
Molecular Structure Analysis
Molecular structure analysis often employs X-ray diffraction studies and spectroscopic techniques. For instance, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone's structure was confirmed using IR, 1H NMR, LC-MS spectra, and X-ray diffraction, revealing its crystal system and molecular interactions (S. Prasad et al., 2018).
Chemical Reactions and Properties
Chemical reactions and properties are pivotal in understanding a compound's reactivity and potential applications. For example, the synthesis of benzimidazole piperazines as histamine H(4) receptor antagonists showcases the versatility of similar compounds in medicinal chemistry, highlighting their potential in drug discovery (N. Terzioğlu et al., 2004).
Physical Properties Analysis
Physical properties such as thermal stability and optical characteristics are crucial for practical applications. The thermal, optical, etching, structural studies, and theoretical calculations of a related compound, [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, revealed its stability in a specific temperature range and provided insights into its molecular geometry and electronic parameters (C. S. Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological systems, are essential for understanding the compound's potential applications. For instance, the synthesis and biological activity of similar compounds have been explored for their antibacterial and antituberculosis properties, demonstrating the broad scope of applications (S. Mallikarjuna et al., 2014).
Aplicaciones Científicas De Investigación
DNA Interaction and Cellular Staining
Arylpiperazine derivatives, similar to the compound , have been found to interact with DNA, particularly binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These interactions make them useful for fluorescent DNA staining, aiding in the visualization of chromosomes and nuclear content in cell biology research. Such compounds have also been explored for their potential as radioprotectors and topoisomerase inhibitors, providing a foundation for drug design and understanding DNA-binding mechanisms (Issar & Kakkar, 2013).
Metabolism and Pharmacokinetics
The metabolism of arylpiperazine derivatives, including extensive pre-systemic and systemic metabolism via CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, is crucial for their pharmacological profile. These metabolites exhibit a variety of effects on serotonin receptor functions, indicating the significance of understanding their metabolism for therapeutic applications in treating depression, psychosis, or anxiety (Caccia, 2007).
Therapeutic Potentials
Compounds like (2,5-dichlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride have been researched for their therapeutic potentials. For instance, lurasidone, a benzisothiazole second-generation antipsychotic with a piperazine moiety, demonstrates the application of such compounds in treating psychotic and mood disorders. Its efficacy, safety, and tolerability profiles offer insights into the potential uses of arylpiperazine derivatives in pharmacotherapy, emphasizing the need for further research in diverse therapeutic areas (Pompili et al., 2018).
Environmental Persistence and Toxicity
Research on chlorophenols, structurally related to dichlorophenyl compounds, highlights the environmental impact and toxicity concerns of these chemicals, particularly in municipal solid waste incineration. Understanding the fate, behavior, and toxicity of chlorophenyl and its derivatives in aquatic environments is critical for assessing environmental risks and developing safer compounds (Peng et al., 2016).
Mecanismo De Acción
Target of Action
It’s known that imidazole-containing compounds, like the one , have a broad range of chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The exact interaction with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could be affected. The downstream effects would depend on the specific biological activity of the compound.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound could have various effects at the molecular and cellular level.
Safety and Hazards
Safety information for similar compounds indicates the need for caution. For example, cis-2-(2,4-Dichlorophenyl)-2-(1H-Imidazole-1-yl-methyl-1,3-dioxolan-4-yl)methyl-4-methylbenzenesulfonate has hazard statements including H302, H315, H319, H332, H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled .
Direcciones Futuras
Given the broad range of chemical and biological properties of imidazole and its derivatives, there is great potential for the development of new drugs . Public health problems are increasing due to antimicrobial resistance (AMR) in drug therapy, so there is a need for the development of a new drug that overcomes the AMR problems .
Propiedades
IUPAC Name |
(2,5-dichlorophenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O.ClH/c1-19-5-4-18-15(19)21-8-6-20(7-9-21)14(22)12-10-11(16)2-3-13(12)17;/h2-5,10H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZKOAXEMJGTFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2493250.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2493251.png)
![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2493253.png)

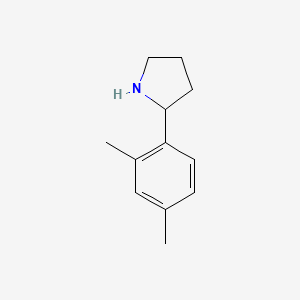

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2493260.png)
